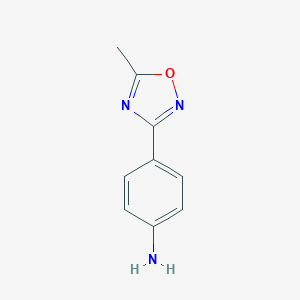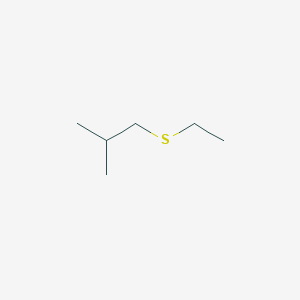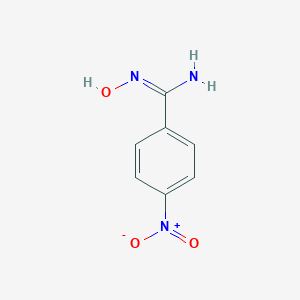![molecular formula C11H18O B168038 Spiro[5.5]undecan-1-ona CAS No. 1781-83-5](/img/structure/B168038.png)
Spiro[5.5]undecan-1-ona
Descripción general
Descripción
Spiro[5.5]undecan-1-one is a spirocyclic ketone with the molecular formula C11H18O. It is characterized by a unique structure where two cyclohexane rings are connected through a single quaternary carbon atom, forming a spiro linkage. This compound is of significant interest due to its intriguing conformational and stereochemical properties, which make it a valuable subject in organic chemistry research .
Aplicaciones Científicas De Investigación
Spiro[5.5]undecan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: Derivatives of spiro[5.5]undecan-1-one have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in drug design and development.
Industry: Spiro[5.5]undecan-1-one is used in the synthesis of complex organic molecules and materials with specific properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spiro[5.5]undecan-1-one typically involves the cyclization of suitable precursors. One common method is the dialkylation of an activated carbon center using dihalides or dilithio reagents. For instance, the reaction of a dihalide with a suitable nucleophile under basic conditions can lead to the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of spiro[5.5]undecan-1-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[5.5]undecan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be employed.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which spiro[5.5]undecan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in medicinal chemistry .
Comparación Con Compuestos Similares
Spiro[5.5]undecane: The parent hydrocarbon structure without the ketone group.
1-oxa-9-azaspiro[5.5]undecane: A spirocyclic compound with an oxygen and nitrogen atom in the rings, known for its antituberculosis activity.
1,3-dioxane-1,3-dithiane spiranes: Spirocyclic compounds with oxygen and sulfur atoms in the rings.
Uniqueness: Spiro[5.5]undecan-1-one is unique due to its specific spirocyclic structure with a ketone functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields highlight its significance in scientific research .
Propiedades
IUPAC Name |
spiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUXBNXLVOPNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781-83-5 | |
| Record name | spiro[5.5]undecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)









